molecular formula C19H14F3NO B3171005 4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine CAS No. 946662-77-7

4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine

Cat. No.: B3171005
CAS No.: 946662-77-7
M. Wt: 329.3 g/mol
InChI Key: YFTZWTCXVGASPD-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine (CAS: 946698-03-9) is a substituted phenylamine derivative featuring a biphenyl-2-yloxy group at the para-position and a trifluoromethyl (-CF₃) substituent at the meta-position of the aromatic amine. Its molecular formula is C₁₉H₁₄F₃NO, with a molecular weight of 329.32 g/mol .

Properties

IUPAC Name

4-(2-phenylphenoxy)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO/c20-19(21,22)16-12-14(23)10-11-18(16)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTZWTCXVGASPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine typically involves the following steps:

    Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reaction, which often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the biphenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Methyl derivatives or other reduced forms.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

4-([1,1’-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or function.

Comparison with Similar Compounds

Structural and Molecular Data

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) CAS Number References
4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine -CF₃ C₁₉H₁₄F₃NO 329.32 946698-03-9
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine -CH₃ C₁₉H₁₇NO 275.34 946785-05-3
4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine -CH₃ (Position 2) C₁₉H₁₇NO 275.34 sc-313771*
4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine -Cl C₁₈H₁₄ClNO 295.77 sc-313773*
4-([1,1'-Biphenyl]-2-yloxy)-3-fluorophenylamine -F C₁₈H₁₄FNO 279.31 sc-313774*
4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine -CF₃ (Position 2) C₁₉H₁₄F₃NO 329.32 10141-35-2

*Commercial identifiers (e.g., sc-313771) are used where CAS numbers are unavailable.

Key Observations

Substituent Effects on Molecular Weight :

  • The trifluoromethyl (-CF₃) group increases molecular weight significantly compared to methyl (-CH₃) analogs (329.32 vs. 275.34 g/mol) due to the higher atomic mass of fluorine .
  • Halogen substituents (-Cl, -F) result in intermediate molecular weights (295.77 and 279.31 g/mol, respectively) .

Positional Isomerism :

  • The compound 4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine (CAS: 10141-35-2) demonstrates that shifting the trifluoromethyl group to the ortho-position (position 2) or altering the biphenyl ether linkage (4-yloxy vs. 2-yloxy) retains the molecular formula but alters steric and electronic properties .

Methyl (-CH₃) substituents reduce steric hindrance and may improve synthetic accessibility .

Notes

  • Positional Sensitivity: Minor changes in substituent placement (e.g., 2-yloxy vs. 4-yloxy) can drastically alter molecular interactions, necessitating careful characterization in drug design .
  • Data Limitations : The absence of explicit pharmacological or toxicological data in the provided sources restricts deeper mechanistic comparisons.

Biological Activity

The compound 4-([1,1'-biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine , often referred to as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-([1,1'-biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine is C18H14F3NC_{18}H_{14}F_3N, with a molecular weight of approximately 307.3 g/mol. The structure features a biphenyl moiety linked to a trifluoromethyl group and an amine functional group, which may contribute to its biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H14F3NC_{18}H_{14}F_3N
Molecular Weight307.3 g/mol
Functional GroupsAmine, Trifluoromethyl
SolubilitySoluble in organic solvents

Anticancer Potential

Recent studies have indicated that biphenyl derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-([1,1'-biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine have been investigated for their ability to inhibit various cancer cell lines.

  • Mechanism of Action : These compounds are believed to interfere with cell signaling pathways involved in proliferation and apoptosis. Specifically, they may inhibit kinases that are crucial for tumor growth.

Antimicrobial Activity

In addition to anticancer properties, biphenyl derivatives have shown promising antimicrobial activity against various pathogens. Studies have demonstrated that these compounds can disrupt bacterial cell membranes, leading to cell lysis.

  • Case Study : A study evaluating the antimicrobial efficacy of similar compounds reported significant inhibition of bacterial growth in vitro, suggesting potential for development as antibacterial agents.

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Compounds like 4-([1,1'-biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine have been assessed for their anti-inflammatory properties.

  • Research Findings : In vitro assays revealed that these compounds could reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory conditions.

Synthesis and Derivatives

The synthesis of 4-([1,1'-biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine typically involves several steps:

  • Formation of the Biphenyl Core : Utilizing palladium-catalyzed coupling reactions.
  • Introduction of Functional Groups : Employing electrophilic aromatic substitutions to attach the trifluoromethyl and amine groups.

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
1Palladium-catalyzed couplingPd(0), aryl halides
2Electrophilic substitutionTrifluoromethylating agents
3Amine functionalizationAmine sources (e.g., aniline)

Q & A

Q. What are the optimized synthetic routes for 4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling to attach the biphenyl moiety. Key parameters include:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand choice impacting regioselectivity .
  • Temperature control : Reactions often require 80–120°C under inert atmospheres to prevent decomposition of trifluoromethyl groups .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. What analytical techniques are recommended for characterizing this compound, and what are their detection limits?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) confirm structural integrity .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities at <0.1% levels .
  • Elemental Analysis : Acceptable deviations ≤0.3% for C, H, N .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and vapor-tight goggles to prevent skin/eye contact with aromatic amines .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., trifluoromethylated byproducts) .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) reveal:
  • Electron-withdrawing effects : The trifluoromethyl group reduces electron density on the phenylamine ring, favoring electrophilic substitutions at the para position .
  • Steric hindrance : The biphenyl group’s ortho-substitution limits access to reactive sites, requiring bulky ligands (e.g., t-BuPhCPhos) in catalytic systems .
  • Case Study : Coupling with aryl boronic acids achieves 70–85% yield when using Pd(OAc)₂ with SPhos ligands .

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

  • Methodological Answer :
  • Photolysis Studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS. Key intermediates include hydroxylated biphenyl derivatives .
  • Biodegradation Assays : Use soil microcosms (OECD 307 guidelines) to assess half-life under aerobic conditions. CF₃ groups resist microbial cleavage, leading to persistent metabolites .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines (HEK293, HepG2) to control for cell-specific uptake variability .
  • Solvent Effects : Compare DMSO vs. ethanol solubilization; DMSO >1% may artifactually enhance membrane permeability .

Q. What strategies optimize computational modeling of this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with flexible ligand settings to account for biphenyl ring rotation .
  • MD Simulations : AMBER force fields (20 ns trajectories) validate stability of hydrogen bonds with kinase active sites (e.g., EGFR-TK) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine

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